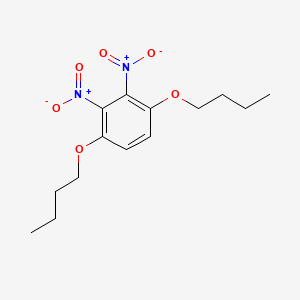methyl]phosphonate CAS No. 329206-56-6](/img/structure/B14155186.png)
Dimethyl [[(4-bromophenyl)amino](4-chlorophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-bromophenyl)aminomethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromophenyl)aminomethyl]phosphonate typically involves the reaction of 4-bromophenylamine with 4-chlorobenzaldehyde in the presence of a phosphonate reagent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include dimethyl phosphite and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-bromophenyl)aminomethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl (4-bromophenyl)aminomethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl (4-bromophenyl)aminomethyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **Dimethyl (4-bromophenyl)aminomethyl]phosphonate
- **Diethyl (4-bromophenyl)aminomethyl]phosphonate
- **Dimethyl (4-chlorophenyl)aminomethyl]phosphonate
Uniqueness
Dimethyl (4-bromophenyl)aminomethyl]phosphonate is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
329206-56-6 |
|---|---|
Fórmula molecular |
C15H16BrClNO3P |
Peso molecular |
404.62 g/mol |
Nombre IUPAC |
4-bromo-N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]aniline |
InChI |
InChI=1S/C15H16BrClNO3P/c1-20-22(19,21-2)15(11-3-7-13(17)8-4-11)18-14-9-5-12(16)6-10-14/h3-10,15,18H,1-2H3 |
Clave InChI |
GOZUXCFWXUNFSR-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


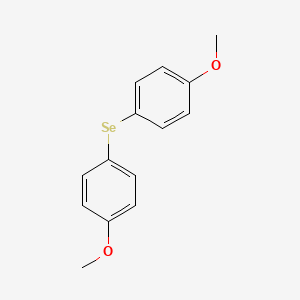
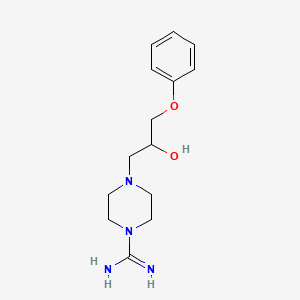
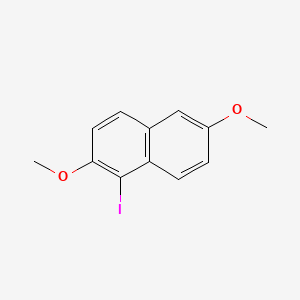
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
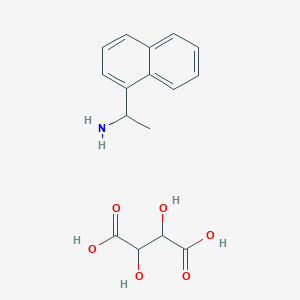
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

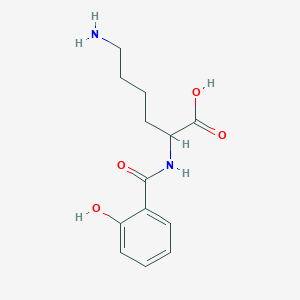
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
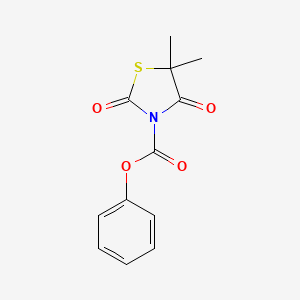
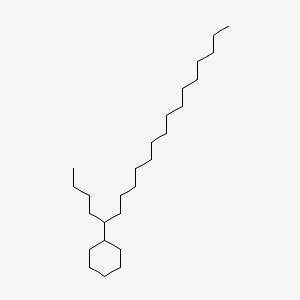
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
